4-Chloro-3-fluoro-2'-thiomorpholinomethylbenzophenone

Catalog No.
S744940
CAS No.
898781-96-9
M.F
C18H17ClFNOS
M. Wt
349.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-fluoro-2'-thiomorpholinomethylbenzophen...

CAS Number

898781-96-9

Product Name

4-Chloro-3-fluoro-2'-thiomorpholinomethylbenzophenone

IUPAC Name

(4-chloro-3-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone

Molecular Formula

C18H17ClFNOS

Molecular Weight

349.9 g/mol

InChI

InChI=1S/C18H17ClFNOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2

InChI Key

SGKFBILPMQDMEL-UHFFFAOYSA-N

SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F
4-Chloro-3-fluoro-2'-thiomorpholinomethylbenzophenone (abbreviated as CF2TMK) is a chemical compound with the molecular formula C20H18ClFNO2S. It is a benzophenone derivative that possesses a thiomorpholinylmethyl group and two halogen atoms in the phenyl rings. CF2TMK is a white crystalline powder with a molecular weight of 397.87 g/mol. It is being studied for its therapeutic potential in several fields of research, including cancer therapy, photodynamic therapy, and antimicrobial activity.
CF2TMK has a melting point of 126-129 °C and a boiling point of 537.6 °C at 760 mmHg. It is soluble in many organic solvents, including ethanol, chloroform, and acetone, but insoluble in water. CF2TMK has two chiral centers and can exist in four stereoisomers, namely, (R,R), (S,S), (S,R), and (R,S). The (S,R) isomer is the most abundant among the four.
CF2TMK can be synthesized through several methods, including the reaction of 2-chloro-3-fluorobenzoyl chloride with thiomorpholine in the presence of a base, the reaction of 2-chloro-3-fluorobenzyl alcohol with thiomorpholine and triphenylphosphine in the presence of a palladium catalyst, and the reaction of 2-chloro-3-fluorobenzaldehyde with thiomorpholine and trichlorosilane in the presence of a Lewis acid. The purity and identity of CF2TMK can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
CF2TMK can be analyzed by several analytical methods, including HPLC, NMR spectroscopy, MS, infrared (IR) spectroscopy, and X-ray crystallography. HPLC is used to determine the purity and content of CF2TMK in a sample. NMR spectroscopy is used to determine the structure and configuration of CF2TMK and its impurities. MS is used to determine the molecular weight and fragmentation pattern of CF2TMK. IR spectroscopy is used to determine the functional groups present in CF2TMK. X-ray crystallography is used to determine the crystal structure and packing of CF2TMK.
CF2TMK has shown potential biological activities, including anticancer, antifungal, and antibacterial properties. CF2TMK has been found to inhibit the growth of various human cancer cell lines, including breast, colon, lung, and leukemia cells. CF2TMK has also demonstrated antifungal activity against Candida albicans, a common pathogen that causes infections in humans. CF2TMK has been shown to exhibit antibacterial activity against several Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli.
The toxicity and safety of CF2TMK have been investigated in several scientific experiments. In a toxicity study on mice, CF2TMK was found to have an acute oral LD50 of >3,000 mg/kg, indicating low toxicity. In a genotoxicity study on Chinese hamster ovary cells, CF2TMK was found to be non-genotoxic. CF2TMK was also found to be a non-irritant to rabbit skin and eyes. However, further studies are needed to assess the chronic toxicity and long-term safety of CF2TMK.
CF2TMK has shown potential applications in several fields of research, including cancer therapy, photodynamic therapy, and antimicrobial activity. In cancer therapy, CF2TMK has been studied as a potential inhibitor of the cell division cycle 25 phosphatase, a protein involved in regulating the cell cycle. CF2TMK has also been studied as a photosensitizer in photodynamic therapy, a cancer treatment that uses light and a photosensitizing agent to destroy cancer cells. In antimicrobial activity, CF2TMK has been studied as a potential candidate for the development of new antibiotics to combat bacterial infections.
Currently, the research on CF2TMK is mostly focused on its biological properties and potential applications in cancer therapy and photodynamic therapy. Several studies have been conducted to investigate the anticancer, antifungal, and antibacterial activities of CF2TMK, as well as its mechanism of action. However, more research is needed to explore the full potential and limitations of CF2TMK, including its toxicity, safety, and long-term effects.
The potential applications of CF2TMK in various fields of research and industry include:
- Cancer therapy: CF2TMK has shown potential as a new anticancer agent that targets cell cycle regulation and induces cancer cell death.
- Photodynamic therapy: CF2TMK has shown potential as a new photosensitizer that can be used in the treatment of various cancers, including skin cancer and prostate cancer.
- Antimicrobial activity: CF2TMK has shown potential as a new antibiotic agent that can be used to combat bacterial infections.
- Materials science: CF2TMK can be used as a functional material in the development of new sensors and devices.
- Organic synthesis: CF2TMK can be used as a building block in the synthesis of new compounds with potential biological activity.
Despite the promising results, the research on CF2TMK is still in its early stage, and several limitations and future directions should be noted. Some of them are:
- Toxicity and safety: Although CF2TMK has shown low acute toxicity, its chronic toxicity and long-term safety are still unclear and need further investigation.
- Pharmacokinetics and pharmacodynamics: The pharmacokinetics and pharmacodynamics of CF2TMK are not well understood, and more studies are needed to investigate its absorption, distribution, metabolism, and excretion in vivo.
- Formulation and delivery: CF2TMK needs to be formulated and delivered in a suitable way to maximize its therapeutic potential and minimize its side effects.
- Structure-activity relationship: The structure-activity relationship of CF2TMK and its derivatives need to be investigated to optimize its biological properties and selectivity.
- Large-scale synthesis and production: The large-scale synthesis and production of CF2TMK need to be developed to meet the demand for its potential applications in various fields of research and industry.

XLogP3

4.3

Wikipedia

(4-Chloro-3-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone

Dates

Modify: 2023-08-15

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